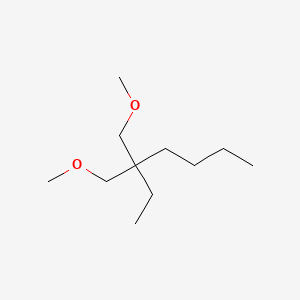

![molecular formula C17H15ClN2O3S2 B2826081 4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 736169-41-8](/img/structure/B2826081.png)

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

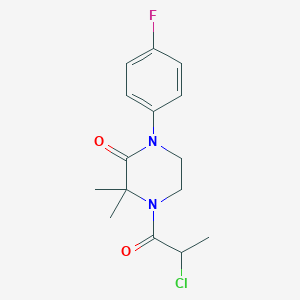

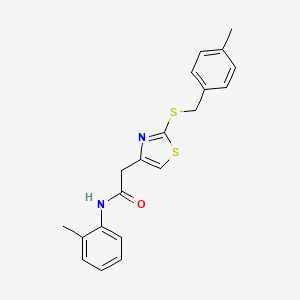

The compound “4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a chloro group, a methoxyphenyl group, and a thiazol-2-amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a benzenesulfonyl chloride could react with an appropriate amine to form the benzenesulfonyl group .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzenesulfonyl and methoxyphenyl groups are aromatic, and the thiazol-2-amine group contains a heterocyclic ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzenesulfonyl group could undergo reactions with nucleophiles, and the chloro group could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzenesulfonyl and methoxyphenyl groups could influence its solubility and reactivity .Applications De Recherche Scientifique

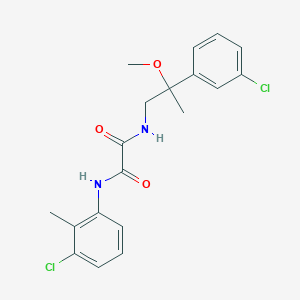

Antifungal Activity:

This compound has been investigated for its antifungal properties. In a study by Sławiński et al., novel N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives were synthesized. These derivatives demonstrated significant growth-inhibitory activity against yeast-like fungi isolated from the oral cavity and respiratory tract of patients with candidiasis. Notably, their activity was comparable to or even superior to that of the reference drug fluconazole .

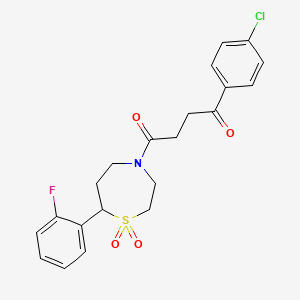

Human Neutrophil Elastase (hNE) Inhibition:

Researchers have explored benzenesulfonic acid derivatives as potential inhibitors of hNE. Compound 4f, a derivative of benzenesulfonic acid, showed moderate inhibitory activity against hNE. This line of investigation is relevant for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Eco-Friendly Synthesis of Quinoline Derivatives:

A novel synthesis method has been developed for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This eco-friendly protocol involves a one-pot C–C and C–N bond-forming strategy, using 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in an aqueous solvent without any metal catalyst .

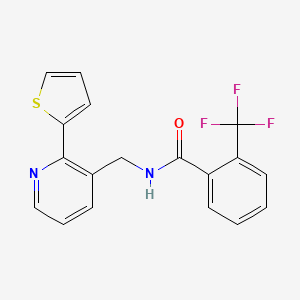

Regioselective Synthesis of Thiophene Derivatives:

The synthesis of 2-methyl-4-(4-trifluoromethylphenyl)-thiophene involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-methylthiophene. This regioselective approach provides access to functionalized thiophenes, which have applications in materials science and organic synthesis .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms .

Mode of Action

It’s worth noting that similar compounds have been used in the development of new antibacterial agents that have a mechanism of action different from traditional antibiotics .

Biochemical Pathways

Similar compounds have been found to interact with key functional proteins in bacterial cell division, such as ftsz .

Result of Action

Similar compounds have shown potent antimicrobial activity in in vitro studies .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-23-14-10-6-5-7-12(14)11-19-17-20-16(15(18)24-17)25(21,22)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMCCGBISQUBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)

![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)